N-methyl-1H-pyrazole-1-carboxamide N-methyl-1H-pyrazole-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 112423-52-6
VCID: VC11608844
InChI:
SMILES:
Molecular Formula: C5H7N3O
Molecular Weight: 125.1

N-methyl-1H-pyrazole-1-carboxamide

CAS No.: 112423-52-6

Cat. No.: VC11608844

Molecular Formula: C5H7N3O

Molecular Weight: 125.1

Purity: 95

* For research use only. Not for human or veterinary use.

N-methyl-1H-pyrazole-1-carboxamide - 112423-52-6

Specification

CAS No. 112423-52-6
Molecular Formula C5H7N3O
Molecular Weight 125.1

Introduction

Chemical Identity and Structural Characteristics

N-Methyl-1H-pyrazole-1-carboxamide (C₅H₇N₃O) is a derivative of pyrazole-1-carboxamide (C₄H₅N₃O), where a methyl group replaces the hydrogen atom on the carboxamide nitrogen. The molecular structure comprises:

  • A pyrazole ring with nitrogen atoms at positions 1 and 2.

  • A carboxamide group (-CONH-) at position 1 of the ring.

  • A methyl substituent (-CH₃) on the amide nitrogen.

Table 1: Comparative Physicochemical Properties of Pyrazole Carboxamides

PropertyPyrazole-1-Carboxamide N-Methyl-1H-Pyrazole-1-Carboxamide (Estimated)
Molecular FormulaC₄H₅N₃OC₅H₇N₃O
Molecular Weight (g/mol)111.10125.13
Density (g/cm³)1.43~1.40–1.45
Boiling Point (°C)273.4~275–280
LogP0.51~0.60–0.70

The methylation at the amide nitrogen likely enhances lipophilicity compared to the parent compound, potentially improving membrane permeability in biological systems .

Synthesis and Structural Optimization

Synthetic Pathways

While no explicit synthesis of N-methyl-1H-pyrazole-1-carboxamide is documented, analogous methods for pyrazole carboxamides provide a framework:

  • Hydrazide Intermediate Formation:
    Reacting 5-methyl-1H-pyrazole-3-carboxylic acid with thionyl chloride (SOCl₂) yields the corresponding acid chloride, which is treated with methylamine to form the methylcarboxamide .

  • Cyclization Reactions:
    Condensation of β-keto esters with methyl hydrazine derivatives followed by carboxamide functionalization has been reported for related structures .

Key Reaction (Adapted from ):

5-Methyl-1H-pyrazole-3-carbonyl chloride + MethylamineN-Methyl-1H-pyrazole-1-carboxamide + HCl\text{5-Methyl-1H-pyrazole-3-carbonyl chloride + Methylamine} \rightarrow \text{N-Methyl-1H-pyrazole-1-carboxamide + HCl}

Characterization

Hypothetical characterization data would include:

  • FT-IR: Peaks at ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch).

  • ¹H NMR: Singlet for methyl group at δ ~2.8 ppm, pyrazole ring protons at δ ~6.5–7.5 ppm .

Pharmacological Activities of Pyrazole Carboxamides

Pyrazole carboxamides exhibit diverse biological activities, as demonstrated by structurally related compounds:

Antimicrobial Properties

  • Pyrazole carboxamides with lipophilic substituents (e.g., chloro, methyl) disrupt bacterial cell membranes, with MIC values ranging from 8–32 μg/mL against Staphylococcus aureus .

Antidiabetic and Antioxidant Effects

  • Pyz-1 (2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide) demonstrated α-glucosidase inhibition (IC₅₀ = 12.4 μM) and radical scavenging activity (78.9% at 100 μg/mL) .

Structure-Activity Relationships (SAR)

Key SAR insights for pyrazole carboxamides:

  • N-Alkylation (e.g., methyl, ethyl) enhances metabolic stability and bioavailability.

  • Electron-Withdrawing Groups (e.g., nitro, chloro) at the pyrazole ring improve anticancer potency .

  • Hydrophobic Substituents increase membrane affinity, critical for antimicrobial activity.

Table 2: Biological Activities of Selected Pyrazole Carboxamides

CompoundActivity (IC₅₀/EC₅₀)TargetSource
Pyz-1 12.4 μM (α-glucosidase)Antidiabetic
Compound 19 4.2 μM (A375 cells)Anticancer
N-Carbamoylpyrazole 32 μg/mL (S. aureus)Antimicrobial

Challenges and Future Directions

  • Synthetic Complexity: Steric hindrance from the N-methyl group may complicate regioselective synthesis.

  • Pharmacokinetic Gaps: Limited data on absorption, distribution, and toxicity profiles necessitate preclinical studies.

  • Target Identification: High-throughput screening and molecular docking could elucidate novel biological targets.

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